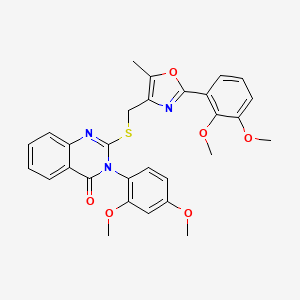
3-(2,4-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O6S and its molecular weight is 545.61. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Cytotoxic Activity
Quinazolin-4(3H)-one derivatives have demonstrated significant antioxidant and cytotoxic activities. Studies indicate that these compounds exhibit high antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. Moreover, they have shown higher cytotoxicity against cancerous cell types while maintaining high compatibility with normal cells, suggesting their potential as cancer therapeutic agents (Pele et al., 2022).
Antitumor Activity
Quinazolinone compounds have been designed and synthesized for in vitro evaluation of their antitumor activities. Certain derivatives have exhibited broad-spectrum antitumor activity and have shown to be more potent than the control substances in studies, indicating their potential for development into antitumor agents (Al-Suwaidan et al., 2016).
Antimicrobial Evaluation
Amino acid/dipeptide derivatives of quinazolin-3(4H)-one have been synthesized and evaluated for their antimicrobial potential. These derivatives have displayed moderate to significant activity against both Gram-positive and Gram-negative bacteria, positioning them as promising candidates for the development of novel antimicrobial agents (Kapoor et al., 2017).
Anti-Inflammatory Effect
Quinoline and quinazoline derivatives have been studied for their anti-inflammatory effects, particularly in disease-modifying antirheumatic drugs (DMARDs). These studies have identified compounds with potent anti-inflammatory effects, offering insights into the development of new DMARDs with enhanced efficacy (Baba et al., 1996).
Diuretic Agents
Research into quinazolin-4(3H)-one derivatives containing heterocyclic moieties like thiazole has indicated their potential diuretic activity. This highlights the possibility of developing new diuretic agents based on quinazolinone scaffolds, which could offer new therapeutic options for conditions requiring diuresis (Maarouf et al., 2004).
Antiviral Activities
Quinazolin-4(3H)-ones synthesized using microwave techniques have been evaluated for their antiviral activities against various respiratory and biodefense viruses. Some compounds have shown efficacy against strains like H5N1, indicating their potential as antiviral agents (Selvam et al., 2007).
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O6S/c1-17-22(30-27(38-17)20-10-8-12-24(35-3)26(20)37-5)16-39-29-31-21-11-7-6-9-19(21)28(33)32(29)23-14-13-18(34-2)15-25(23)36-4/h6-15H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDISHNLXXYCQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2446429.png)
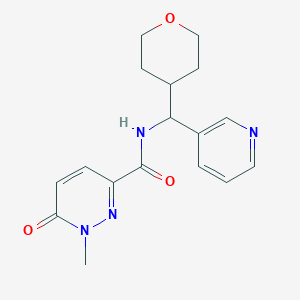

![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)
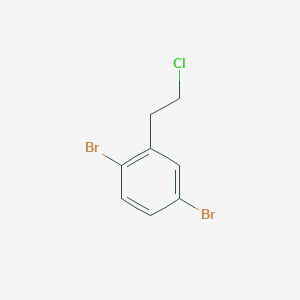
![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
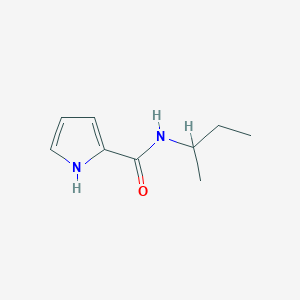
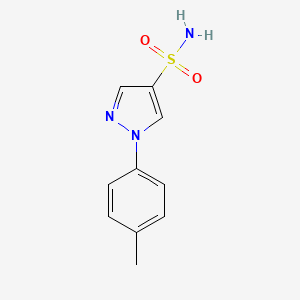
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2446444.png)
![Methyl 2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride](/img/structure/B2446446.png)
![(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride](/img/structure/B2446447.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2446450.png)
